molecular formula C15H20Cl2N2O4S B2664456 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide CAS No. 341964-66-7

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide

Cat. No.: B2664456
CAS No.: 341964-66-7
M. Wt: 395.3
InChI Key: OKKZYHAZNKRZLV-UHFFFAOYSA-N
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Description

2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes dichloro and isopropoxy groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide typically involves multiple steps:

    Formation of the Aniline Derivative: The process begins with the preparation of 2,4-dichloro-5-isopropoxyaniline. This can be achieved through the chlorination of 5-isopropoxyaniline, followed by purification.

    Acylation: The aniline derivative is then acylated with an appropriate acyl chloride to introduce the oxoethyl group.

    Sulfinylation: The resulting compound undergoes sulfinylation using a sulfinylating agent such as sulfinyl chloride.

    Dimethylacetamide Formation: Finally, the compound is reacted with dimethylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Sulfone Derivatives: Formed through oxidation.

    Hydroxyl Derivatives: Resulting from reduction.

    Substituted Derivatives: Produced via nucleophilic substitution.

Scientific Research Applications

2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The dichloro and isopropoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The sulfinyl group can undergo redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide
  • 2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide

Uniqueness

Compared to similar compounds, 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide stands out due to its unique isopropoxy group, which enhances its chemical reactivity and potential biological activity. This structural feature differentiates it from other analogs, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-[2-(dimethylamino)-2-oxoethyl]sulfinylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O4S/c1-9(2)23-13-6-12(10(16)5-11(13)17)18-14(20)7-24(22)8-15(21)19(3)4/h5-6,9H,7-8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKZYHAZNKRZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)CC(=O)N(C)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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